5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol 5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol
Brand Name: Vulcanchem
CAS No.: 104716-88-3
VCID: VC0035164
InChI: InChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O
Molecular Formula: C19H22FNO5
Molecular Weight: 363.4 g/mol

5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol

CAS No.: 104716-88-3

Main Products

VCID: VC0035164

Molecular Formula: C19H22FNO5

Molecular Weight: 363.4 g/mol

5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol - 104716-88-3

CAS No. 104716-88-3
Product Name 5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol
Molecular Formula C19H22FNO5
Molecular Weight 363.4 g/mol
IUPAC Name 5-fluoro-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Standard InChI InChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3
Standard InChIKey FFQYJAQAGWYVQS-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O
Synonyms 5-fluorotretoquinol
5-fluorotrimetoquinol
5-fluorotrimetoquinol hydrochloride
PubChem Compound 128657
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator